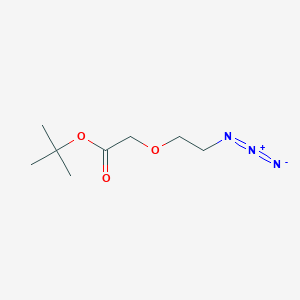
Azido-PEG6-Alkohol
Übersicht
Beschreibung
Azido-PEG6-Alcohol, also known as 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a polyethylene glycol (PEG)-based compound. It features an azide group and a terminal hydroxyl group. This compound is widely used in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile reagent in chemical biology and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Azido-PEG6-Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular studies.
Medicine: Integral in the development of ADCs and PROTACs, which are used in targeted cancer therapies.
Industry: Employed in the production of advanced materials and nanotechnology
Wirkmechanismus
Target of Action
Azido-PEG6-Alcohol is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug .
Mode of Action
Azido-PEG6-Alcohol contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage. It can also undergo a Strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
In the context of PROTACs, the Azido-PEG6-Alcohol linker facilitates the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In ADCs, the linker allows the selective delivery of the cytotoxic drug to tumor cells .
Pharmacokinetics
As a peg-based linker, it is expected to enhance the solubility and stability of the compounds it is incorporated into .
Result of Action
The use of Azido-PEG6-Alcohol in PROTACs leads to the selective degradation of target proteins . In ADCs, it enables the targeted delivery of cytotoxic drugs to tumor cells, thereby increasing the efficacy and reducing the off-target toxicity of the drugs .
Action Environment
The action of Azido-PEG6-Alcohol is influenced by the biochemical environment in which it operates. For instance, the efficiency of the CuAAc and SPAAC reactions depends on the presence of copper ions and the specific reactants . Additionally, the stability and performance of the linker in PROTACs and ADCs can be affected by factors such as pH, temperature, and the presence of various enzymes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Azido-PEG6-Alcohol interacts with various biomolecules, including enzymes and proteins . It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The cellular effects of Azido-PEG6-Alcohol are primarily related to its role in the synthesis of PROTACs and ADCs
Molecular Mechanism
Azido-PEG6-Alcohol exerts its effects at the molecular level through its interactions with other molecules. Its Azide group can react with Alkyne groups in a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), forming a stable triazole linkage . This reaction is a key step in the synthesis of PROTACs and ADCs .
Metabolic Pathways
Azido-PEG6-Alcohol is involved in the metabolic pathways related to the synthesis of PROTACs and ADCs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azido-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide-containing reagents. One common method involves the reaction of polyethylene glycol with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of Azido-PEG6-Alcohol typically involves large-scale reactions using high-purity reagents and solvents. The process is optimized for yield and purity, often involving purification steps such as column chromatography or recrystallization to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: Azido-PEG6-Alcohol primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and yield stable triazole linkages .
Common Reagents and Conditions:
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate, in a suitable solvent like water or DMSO.
SPAAC: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products: The primary products of these reactions are triazole-linked conjugates, which are stable and can be further functionalized for various applications .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRULTZUGLDCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256405 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-69-6 | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
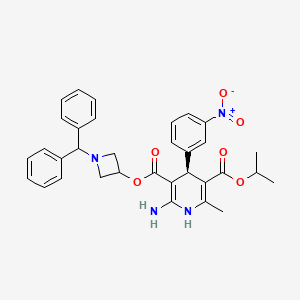
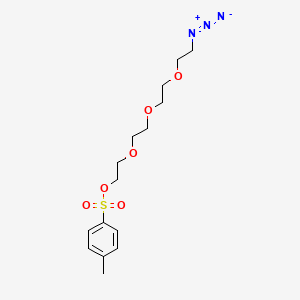

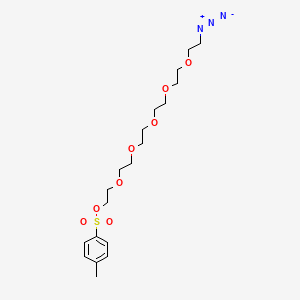
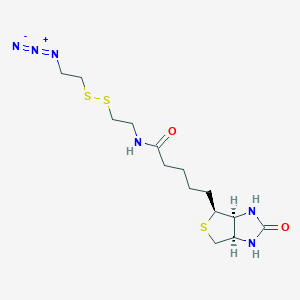

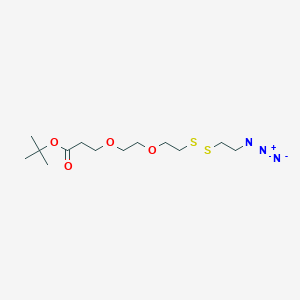



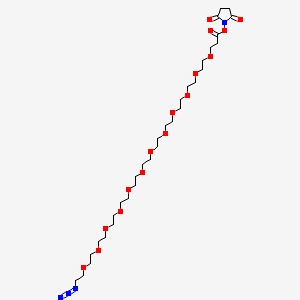
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
